molecular formula C10H10N2O2 B13321880 5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid

5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid

Cat. No.: B13321880
M. Wt: 190.20 g/mol
InChI Key: GRZMDYHARBAUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and an amino group linked to a but-3-yn-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and but-3-yn-2-amine.

    Coupling Reaction: The amino group of but-3-yn-2-amine is coupled with the carboxylic acid group of pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the but-3-yn-2-ylamino substitution.

    But-3-yn-2-amine: Lacks the pyridine-2-carboxylic acid moiety.

Uniqueness

5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the pyridine ring and the but-3-yn-2-ylamino group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-(but-3-yn-2-ylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-3-7(2)12-8-4-5-9(10(13)14)11-6-8/h1,4-7,12H,2H3,(H,13,14)

InChI Key

GRZMDYHARBAUSS-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.